Enantiomer-Dependent Kinetic Parameters: (2S,3S)-NEPC vs. (2R,3R)-NEPC with Cytosolic Epoxide Hydrolase
The (2S,3S)-enantiomer of 4-nitrophenyl trans-2,3-epoxy-3-phenylpropyl carbonate demonstrates significantly superior enzyme affinity compared to the (2R,3R)-enantiomer when assayed with cytosolic epoxide hydrolase. Specifically, the (2S,3S)-enantiomer exhibits a Km of 33 μM, whereas the (2R,3R)-enantiomer shows a Km of 68 μM, representing a 2.1-fold difference in apparent binding affinity [1]. This stereochemical preference underscores the critical importance of enantiomeric purity for reproducible enzyme kinetics.
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 33 μM |
| Comparator Or Baseline | (2R,3R)-enantiomer: 68 μM |
| Quantified Difference | 2.1-fold lower Km for (2S,3S)-enantiomer |
| Conditions | Cytosolic epoxide hydrolase purified from murine liver, pH 6.4, 25°C |
Why This Matters
Procurement of the correct enantiomer (2S,3S) is essential for achieving the higher sensitivity and faster reaction kinetics required for robust, reproducible epoxide hydrolase assays.
- [1] Dietze, E. C., Kuwano, E., & Hammock, B. D. (1993). The interaction of cytosolic epoxide hydrolase with chiral epoxides. International Journal of Biochemistry, 25(1), 43-52. doi:10.1016/0020-711X(93)90488-Z View Source
